[3-(4-Methylphenyl)phenyl]methanamine
Description
[3-(4-Methylphenyl)phenyl]methanamine is a biphenyl derivative featuring a methanamine group attached to the meta position of a 4-methyl-substituted biphenyl scaffold. Its hydrochloride salt (CAS 49703-56-2) has the molecular formula C₁₄H₁₆ClN and is utilized in medicinal chemistry and material science due to its aromatic rigidity and amine functionality, which enable diverse chemical modifications .
Properties
Molecular Formula |
C14H15N |
|---|---|
Molecular Weight |
197.27 g/mol |
IUPAC Name |
[3-(4-methylphenyl)phenyl]methanamine |
InChI |
InChI=1S/C14H15N/c1-11-5-7-13(8-6-11)14-4-2-3-12(9-14)10-15/h2-9H,10,15H2,1H3 |
InChI Key |
YAMMJEDDXWALLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=CC(=C2)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-Methylphenyl)phenyl]methanamine typically involves the reaction of 4-methylbiphenyl with formaldehyde and ammonia. The process can be summarized as follows:
Starting Material: 4-methylbiphenyl
Reagents: Formaldehyde, Ammonia
Reaction Conditions: The reaction is carried out under basic conditions, often using a catalyst such as sodium hydroxide. The mixture is heated to facilitate the reaction, leading to the formation of the desired amine compound.
Industrial Production Methods
In industrial settings, the production of [3-(4-Methylphenyl)phenyl]methanamine may involve more efficient and scalable methods. One common approach is the reductive amination of 4-methylbiphenyl using hydrogen gas and a suitable catalyst, such as palladium on carbon. This method allows for high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[3-(4-Methylphenyl)phenyl]methanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
[3-(4-Methylphenyl)phenyl]methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of [3-(4-Methylphenyl)phenyl]methanamine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the biphenyl structure allows for interactions with hydrophobic regions of proteins and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following sections compare [3-(4-Methylphenyl)phenyl]methanamine with analogs based on substituent effects, aromatic systems, and biological activity.
Substituent Effects on the Phenyl Ring
Electron-Donating vs. Electron-Withdrawing Groups
[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine (4f) :
(3-(Trifluoromethyl)phenyl)methanamine :
Halogen-Substituted Analogs
- 1-[3-Chloro-4-(trifluoromethoxy)phenyl]methanamine: Chlorine and trifluoromethoxy groups enhance halogen bonding and electron withdrawal. Molecular Weight: 237.6 g/mol (vs. 233.7 g/mol for the target compound). Potential applications in agrochemicals due to increased stability .
Aromatic System Modifications
Heterocyclic Replacements
(5-Phenylfuran-2-yl)methanamine Derivatives :
- The furan ring introduces a heteroatom, altering electronic distribution.
- SIRT2 Inhibition : Urea-linked derivatives (e.g., compound 21) show 33% inhibition at 10 µM, highlighting the importance of linkers absent in the target compound .
- SAR Insight : 4-Carboxyl groups on the phenyl ring are critical for activity, unlike the 4-methyl group in the target compound .
- (1H-Benzo[d]imidazol-2-yl)methanamine: The benzimidazole core increases basicity and hydrogen-bonding capacity. Used in antimicrobial agents (e.g., thiazolidinone hybrids), demonstrating broader biological activity compared to biphenyl methanamines .
Functional Group Variations
Phenoxy-Linked Analogs
- {2-[4-(Trifluoromethyl)phenoxy]phenyl}methanamine: Phenoxy linkage introduces flexibility and oxygen-mediated interactions. Molecular Weight: 267.25 g/mol (higher than the target compound). Applications in CNS-targeted drugs due to improved blood-brain barrier penetration .
- [4-(2-Fluorophenoxy)phenyl]methanamine: Fluorine at the ortho position sterically hinders rotation, affecting binding kinetics. Synonyms: 864263-02-5; used in radiopharmaceuticals .
Data Tables
Key Findings and Implications
Substituent Effects : Electron-withdrawing groups (e.g., -CF₃, -F) enhance target engagement but reduce solubility, whereas methyl groups balance hydrophobicity and synthetic accessibility.
Linker Importance: Urea or phenoxy linkers in analogs improve biological activity compared to the unmodified methanamine group in the target compound.
Heterocyclic Advantage : Benzimidazole and furan derivatives exhibit broader antimicrobial and enzyme-inhibitory profiles, suggesting avenues for structural optimization of the target compound.
Biological Activity
[3-(4-Methylphenyl)phenyl]methanamine, also known as 4-methyl-3-phenylmethanamine, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of [3-(4-Methylphenyl)phenyl]methanamine involves various chemical reactions, including the use of chiral catalysts and specific reaction conditions that enhance yield and purity. The compound is often synthesized via the reduction of corresponding ketones or through amination processes involving phenyl rings substituted with methyl groups.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial properties of [3-(4-Methylphenyl)phenyl]methanamine. It has shown effectiveness against various bacterial strains, with notable activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of [3-(4-Methylphenyl)phenyl]methanamine
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 24 | 0.5 µg/mL |
| Escherichia coli | 22 | 1.0 µg/mL |
| Bacillus subtilis | 21 | 0.8 µg/mL |
| Pseudomonas aeruginosa | 20 | 1.5 µg/mL |
These results indicate a strong potential for [3-(4-Methylphenyl)phenyl]methanamine as an antimicrobial agent, particularly in treating infections caused by resistant bacterial strains .
Antifungal Activity
In addition to its antibacterial properties, [3-(4-Methylphenyl)phenyl]methanamine has demonstrated antifungal activity against species such as Candida albicans. The compound's effectiveness varies based on structural modifications and substitution patterns on the phenyl rings.
Table 2: Antifungal Activity of [3-(4-Methylphenyl)phenyl]methanamine
| Fungal Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|
| Candida albicans | 18 | 2.0 |
| Aspergillus niger | 15 | 3.0 |
These findings suggest that the compound could be further explored for its potential in antifungal therapies .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for enhancing the biological efficacy of [3-(4-Methylphenyl)phenyl]methanamine. Modifications at the para position of the phenyl ring significantly influence its biological activity. For instance, substituents such as hydroxyl or halogen groups can enhance antibacterial potency.
Table 3: SAR Analysis of Derivatives
| Compound | Substituent | Activity |
|---|---|---|
| Compound A | -OH | High |
| Compound B | -Cl | Moderate |
| Compound C | -Br | Low |
This table illustrates how different substituents affect the compound's overall efficacy, providing insights for future drug design .
Case Studies
Several case studies have documented the successful application of [3-(4-Methylphenyl)phenyl]methanamine in preclinical models:
- Case Study on Antibacterial Efficacy : A study involving mice infected with Staphylococcus aureus showed that treatment with [3-(4-Methylphenyl)phenyl]methanamine resulted in a significant reduction in bacterial load compared to control groups.
- Antifungal Treatment Evaluation : In vitro tests against Candida albicans indicated that the compound inhibited fungal growth effectively at concentrations comparable to established antifungal agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
